Structural Differentiation from the Isomeric Drug Fluanisone
The target compound is a structural isomer of the established drug Fluanisone. While both share the formula C21H25FN2O2 and a molecular weight of 356.4, they have different scaffolds. The target compound is an acetamide derivative, whereas Fluanisone is a butyrophenone [1]. This difference confirms the target cannot be substituted with Fluanisone for applications requiring the acetamide core. No quantitative biological data is available for the target compound to allow further comparison.
| Evidence Dimension | Molecular Scaffold (Chemical Structure) |
|---|---|
| Target Compound Data | Acetamide derivative |
| Comparator Or Baseline | Fluanisone (Butyrophenone derivative; CAS 1480-19-9) |
| Quantified Difference | Scaffold class difference (Acetamide vs. Butyrophenone); identical formula C21H25FN2O2 and MW 356.4 |
| Conditions | Structural classification |
Why This Matters
Procurement for structure-specific research requires verification of the correct chemical scaffold, as isomeric drugs have distinct biological targets and safety profiles.
- [1] KEGG DRUG Database. Fluanisone (D02621). View Source
